The compound 8-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one and its derivatives have garnered significant attention in recent years due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including their role as thromboxane A2 receptor antagonists, prostacyclin receptor agonists, platelet aggregation inhibitors, antimicrobial agents, serotonin-3 (5-HT3) receptor antagonists, and anti-cancer agents12346. The versatility of these molecules makes them a valuable subject for research in the development of new therapeutic agents.
The dual-acting nature of some 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives makes them promising candidates for anti-thrombotic and cardiovascular applications. These compounds can prevent thrombosis without the risk of inducing hypotension, which is a common side effect of many cardiovascular drugs1.
The synthesized 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been tested for their ability to inhibit platelet aggregation, an essential factor in thrombosis. These compounds, particularly compound 7a, have shown potential as anticoagulant and antiplatelet agents, although they are less potent than traditional drugs like ticlopidine and aspirin2.
Benzo[b][1,4]oxazin-3(4H)-one derivatives have demonstrated antimicrobial activity against various bacterial strains, with certain substitutions on the benzene ring enhancing this effect. These findings suggest that these compounds could be developed into new antimicrobial agents, with the potential for further optimization based on molecular modeling studies3.
The 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives have shown potent antagonistic activity against the 5-HT3 receptor, which is implicated in the induction of emesis. The compound Y-25130, in particular, has demonstrated complete protection against cisplatin-induced emesis in dogs, indicating its potential as an antiemetic therapy4.
A series of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized and evaluated for their anti-cancer properties. Some derivatives, especially an imidazole derivative with a para-CF3 group, have shown promising anti-leukemic properties, suggesting their potential use as anti-cancer agents6.
The development of green synthetic methods for these compounds is also noteworthy. A catalyst-free, one-pot, multicomponent synthetic strategy has been developed, providing a more environmentally friendly approach to constructing these molecules with excellent diastereoselectivity. This method opens up new avenues for the synthesis of functionally substituted benzoxazine scaffolds for pharmaceutical applications7.
The compound is identified by the CAS number 102065-94-1 and has a molecular weight of 163.17 g/mol. Its systematic name reflects its structural characteristics, while its InChI key is SXJYJSYBBLSIPL-UHFFFAOYSA-N. The compound can be sourced from databases such as PubChem and BenchChem, which provide detailed chemical information and synthesis routes .
The synthesis of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves cyclization reactions of appropriate precursors. A common method includes the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method allows for the formation of the benzoxazine structure through the reduction of nitro groups to amines, followed by cyclization to form the oxazine ring .
Other synthetic approaches have been documented, including:
The molecular structure of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be represented as follows:
This structure includes:
The compound's conformational analysis indicates that it can exist in various tautomeric forms due to the presence of the carbonyl group in the oxazine ring. This flexibility may influence its reactivity and interaction with biological targets .
8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is involved in several types of chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in research and industry .
Research indicates that 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits potential therapeutic properties. Its mechanism of action may involve interactions at the molecular level with biological targets such as enzymes or receptors. For instance:
The physical and chemical properties of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one include:
These properties contribute to its stability under standard laboratory conditions and influence its solubility and reactivity profiles in various solvents .
8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide array of applications across different scientific domains:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4